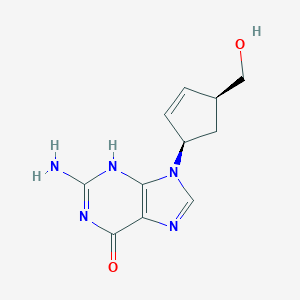

(-)-Carbovir

Description

Properties

IUPAC Name |

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152861 | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-30-3, 118353-05-2 | |

| Record name | (-)-Carbovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120443-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOVIR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of (-)-Carbovir: A Potent Anti-HIV Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Carbovir, a carbocyclic nucleoside analogue, emerged in the late 1980s as a potent and selective inhibitor of the human immunodeficiency virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS). This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics. The document details the experimental protocols for assessing its anti-HIV activity and cytotoxicity, presents quantitative data in a comparative format, and visualizes the critical pathways associated with its discovery and mode of action.

Introduction

The discovery of agents to combat the HIV pandemic was a paramount challenge for the scientific community in the 1980s. Following the success of the first approved anti-HIV drug, zidovudine (AZT), the search intensified for novel nucleoside analogues with improved efficacy, selectivity, and resistance profiles. Carbovir, the racemic mixture of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine, was identified through a large-scale screening of carbocyclic nucleosides. Subsequent research revealed that the antiviral activity resided exclusively in the (-)-enantiomer, this compound. This molecule demonstrated potent inhibition of HIV replication in T-cells at concentrations significantly below those causing toxicity to the host cells, establishing it as a promising candidate for antiretroviral therapy. The prodrug of this compound, Abacavir, was later developed and has become a cornerstone of combination antiretroviral therapy.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). As a guanosine analogue, it exerts its antiviral effect after intracellular phosphorylation to its active triphosphate form, Carbovir triphosphate (CBV-TP). This process is initiated by cellular enzymes. The active metabolite, CBV-TP, then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase (RT). Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic ring of this compound prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation, leading to premature chain termination and the cessation of viral replication.

Intracellular Activation Pathway

The intracellular conversion of Abacavir (the prodrug of Carbovir) to the active Carbovir triphosphate is a multi-step enzymatic process. This pathway is crucial for the antiviral activity of the drug.

Quantitative Data: In Vitro Anti-HIV Activity and Cytotoxicity

The antiviral efficacy and cellular toxicity of this compound were evaluated in various human T-cell lines. The following tables summarize the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell viability. Data for the established NRTIs, Zidovudine (AZT) and Dideoxycytidine (ddC), are included for comparison.

Table 1: Anti-HIV-1 Activity of this compound and other NRTIs

| Compound | Cell Line | HIV-1 Strain | EC₅₀ (µM) | Reference |

| This compound | H9 | HTLV-IIIb | 0.8 | |

| This compound | MT-4 | HTLV-IIIB | 0.15 | |

| This compound | CEM | HIV-1 (RF) | 0.2 | |

| AZT | H9 | HTLV-IIIb | 0.004 | |

| AZT | MT-4 | HTLV-IIIB | 0.001 | |

| ddC | MT-4 | HTLV-IIIB | 0.005 |

Table 2: Cytotoxicity of this compound and other NRTIs

| Compound | Cell Line | CC₅₀ (µM) | Reference |

| This compound | H9 | >2000 | |

| This compound | MT-4 | 150 | |

| This compound | CEM | 180 | |

| AZT | H9 | >1000 | |

| AZT | MT-4 | 20 | |

| ddC | MT-4 | 0.5 |

Table 3: Selectivity Index of this compound and other NRTIs

| Compound | Cell Line | Selectivity Index (CC₅₀/EC₅₀) | Reference |

| This compound | H9 | >2500 | |

| This compound | MT-4 | 1000 | |

| This compound | CEM | 900 | |

| AZT | MT-4 | 20000 | |

| ddC | MT-4 | 100 |

Experimental Protocols

In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)

This protocol describes a method to determine the in vitro anti-HIV-1 activity of a test compound by measuring the inhibition of viral p24 antigen production in infected T-cell lines.

Materials:

-

Cell Line: MT-4 (human T-cell leukemia) cells.

-

Virus: HIV-1 (e.g., HTLV-IIIB strain).

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.

-

Control Compounds: AZT and ddC.

-

96-well microtiter plates.

-

HIV-1 p24 Antigen Capture ELISA Kit.

-

Plate reader.

Procedure:

-

Cell Preparation: Culture MT-4 cells in culture medium at 37°C in a humidified 5% CO₂ atmosphere. Ensure cells are in the logarithmic growth phase before the assay.

-

Compound Preparation: Prepare serial dilutions of the test and control compounds in culture medium.

-

Infection: a. Plate MT-4 cells at a density of 1 x 10⁵ cells/well in a 96-well plate. b. Add 100 µL of the diluted compounds to the respective wells. Include wells with no compound as a virus control and wells with uninfected cells as a cell control. c. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

-

p24 Antigen Quantification: a. After incubation, centrifuge the plates to pellet the cells. b. Collect the cell-free supernatant from each well. c. Perform the HIV-1 p24 Antigen Capture ELISA on the supernatants according to the manufacturer's instructions.

-

Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Calculate the percentage inhibition of p24 production for each compound concentration relative to the virus control. c. Determine the EC₅₀ value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxicity of a test compound on a T-cell line using the MTT colorimetric assay.

Materials:

-

Cell Line: CEM (human T-lymphoblastoid) cells.

-

Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test Compound: this compound, serially diluted in culture medium.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

-

96-well microtiter plates.

-

Plate reader.

Procedure:

-

Cell Plating: Seed CEM cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of culture medium.

-

Compound Addition: Add 100 µL of the serially diluted test compound to the wells. Include wells with untreated cells as a viability control.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Discovery and Synthesis Workflow

The discovery of this compound as a potent anti-HIV agent followed a structured workflow, from initial screening to the identification of the active enantiomer.

Chiral Synthesis of this compound

The key step in producing the biologically active this compound is the resolution of a racemic intermediate. A commonly used method involves the enzymatic resolution of the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.

Procedure Outline:

-

Racemic Lactam Synthesis: The racemic lactam is synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

-

Enzymatic Resolution: The racemic lactam is subjected to hydrolysis using a specific enzyme, such as a (+)-γ-lactamase. This enzyme selectively hydrolyzes the (+)-enantiomer of the lactam to the corresponding amino acid, leaving the desired (-)-lactam unreacted.

-

Separation: The unreacted (-)-lactam can then be separated from the hydrolyzed (+)-amino acid.

-

Conversion to this compound: The enantiomerically pure (-)-lactam is then used as a chiral building block in a multi-step synthesis to construct the carbocyclic ring and attach the guanine base, ultimately yielding this compound.

Conclusion

The discovery of this compound marked a significant advancement in the development of antiretroviral therapies. Its potent and selective inhibition of HIV-1 reverse transcriptase, coupled with a favorable preclinical safety profile, established the carbocyclic nucleosides as a critical class of anti-HIV agents. The subsequent development of its prodrug, Abacavir, has had a lasting impact on the clinical management of HIV/AIDS. This technical guide provides a comprehensive resource for understanding the foundational science behind this important therapeutic agent. The detailed experimental protocols and comparative data serve as a valuable reference for researchers in the ongoing quest for novel and improved antiviral drugs.

Methodological & Application

Application Note: Enantioselective Synthesis of (-)-Carbovir

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carbovir is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity against the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves as a crucial component in antiretroviral therapy. The enantioselectivity of its synthesis is paramount, as the therapeutic activity resides exclusively in the (-) enantiomer. This application note provides a detailed protocol for the enantioselective synthesis of this compound, employing a highly efficient chemoenzymatic strategy. The key step involves the lipase-catalyzed kinetic resolution of racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), commonly known as Vince lactam. This method offers high enantiomeric purity and is a practical approach for the scalable production of this important pharmaceutical agent.

Overall Synthetic Pathway

The enantioselective synthesis of this compound from racemic Vince lactam can be summarized in the following key transformations:

Figure 1: Chemoenzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key steps in the enantioselective synthesis of this compound.

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Enzymatic Kinetic Resolution | (-)-(1R,4S)-Vince Lactam | 45-50 | >99 |

| Formation of Amino Alcohol | (-)-Cyclopentenyl Aminoalcohol | ~85 | >99 |

| Coupling with 2-amino-6-chloropurine | (-)-2-Amino-6-chloropurine Carbocyclic Analog | ~70 | >99 |

| Hydrolysis to this compound | This compound | ~80 | >99 |

Experimental Protocols

1. Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.

-

Materials:

-

Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

-

Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)

-

Diisopropyl ether

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

-

Add Lipolase (1.5 g) to the mixture.

-

Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.

-

Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.

-

Wash the enzyme with ethyl acetate.

-

The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam.

-

The enantiomeric excess of the recovered lactam should be >99% as determined by chiral HPLC analysis.

-

2. Synthesis of (-)-Cyclopentenyl Aminoalcohol

-

Materials:

-

(-)-(1R,4S)-Vince Lactam

-

Methanolic HCl

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

-

Procedure:

-

Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect the ring opening to the corresponding amino ester.

-

After completion of the reaction (monitored by TLC), neutralize the solution and extract the amino ester.

-

To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)-cyclopentenyl aminoalcohol.

-

3. Coupling with 2-Amino-6-chloropurine

-

Materials:

-

(-)-Cyclopentenyl Aminoalcohol

-

2-Amino-6-chloropurine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and PPh₃ in anhydrous DMF.

-

Cool the solution to 0°C and slowly add DEAD or DIAD.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.

-

4. Hydrolysis to this compound

-

Materials:

-

(-)-2-Amino-6-chloropurine Carbocyclic Analog

-

Formic acid (88%)

-

-

Procedure:

-

Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the formic acid under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

-

Characterization Data (Representative)

-

This compound:

-

¹H NMR (DMSO-d₆): δ 10.6 (s, 1H), 7.8 (s, 1H), 6.4 (br s, 2H), 6.3 (m, 1H), 5.8 (m, 1H), 5.1 (m, 1H), 4.8 (m, 1H), 4.1 (m, 1H), 3.4 (m, 2H), 2.6 (m, 1H), 1.4 (m, 1H).

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₃N₅O₂: 252.11; found 252.1.

-

The chemoenzymatic synthesis outlined in this application note provides a robust and highly enantioselective route to this compound. The key enzymatic kinetic resolution of Vince lactam is efficient and scalable, making this an attractive method for the production of this vital antiviral agent. The subsequent chemical transformations are well-established and provide the final product in high purity. This protocol serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of (-)-Carbovir Prodrugs to Enhance Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carbovir is a carbocyclic nucleoside analog that exhibits potent activity against the human immunodeficiency virus (HIV). However, its clinical utility is hampered by poor oral bioavailability, which is reported to be approximately 20% in rats.[1][2] To overcome this limitation, a prodrug approach is a widely utilized and effective strategy. By transiently modifying the structure of this compound, its physicochemical properties can be altered to improve absorption, followed by enzymatic or chemical conversion back to the active parent drug in vivo.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of amino acid ester prodrugs of this compound, a class of prodrugs that has shown significant promise in enhancing the oral bioavailability of nucleoside analogs.[3] The protocols outlined below are based on established synthetic methodologies for similar nucleoside analogs and provide a framework for the rational design and development of novel this compound prodrugs.

Prodrug Strategy: Amino Acid Esters

Amino acid esters represent a highly successful prodrug strategy for improving the oral bioavailability of nucleoside analogs. This approach involves the esterification of a hydroxyl group on the parent drug with an amino acid. The resulting prodrugs can leverage intestinal amino acid and peptide transporters, such as PEPT1, for enhanced absorption.[2][4] Once absorbed, these ester linkages are readily cleaved by ubiquitous esterases present in the plasma, liver, and intestinal cells, releasing the active parent drug, this compound.[5]

Advantages of Amino Acid Ester Prodrugs:

-

Improved Aqueous Solubility: The addition of an amino acid moiety can increase the water solubility of the parent drug.

-

Enhanced Membrane Permeability: Prodrugs can be designed to have a more optimal lipophilicity for passive diffusion across the intestinal membrane.

-

Targeted Transport: Utilization of intestinal transporters can significantly increase the rate and extent of absorption.

-

Biocompatibility: The promoiety released upon hydrolysis is a naturally occurring amino acid, minimizing potential toxicity.

Quantitative Data on Bioavailability Improvement

The primary goal of synthesizing this compound prodrugs is to increase its systemic exposure following oral administration. The table below summarizes the pharmacokinetic parameters of this compound and a representative aminopurine prodrug, (-)-6-aminocarbovir, in rats, demonstrating the potential for bioavailability enhancement. While specific data for amino acid ester prodrugs of this compound is limited in publicly available literature, the data for (-)-6-aminocarbovir serves as a strong indicator of the viability of the prodrug approach.

| Compound | Dose | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| This compound | 60 mg/kg | Oral | 1.00 | - | ~20 | [6] |

| (-)-6-Aminocarbovir | 40 mg/kg | Oral | 1.65 ± 0.7 | - | 46.2 ± 9.9 | [6] |

Note: AUC data for the oral dose of this compound was not explicitly provided in the cited source but is generally low, consistent with its poor bioavailability.

Experimental Protocols

Synthesis of L-Valyl Ester of this compound

This protocol describes a general method for the synthesis of an L-valyl ester prodrug of this compound, adapted from established procedures for the synthesis of valacyclovir.[7][8]

Materials:

-

This compound

-

N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Coupling Reaction:

-

To a solution of this compound (1.0 eq) and N-(tert-Butoxycarbonyl)-L-valine (1.5 eq) in anhydrous DMF, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.5 eq) or EDC (1.5 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Boc-Protected Prodrug:

-

If DCC was used, filter off the dicyclohexylurea byproduct.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected L-valyl ester of this compound.

-

-

Deprotection of the Boc Group:

-

Dissolve the purified Boc-protected prodrug in a minimal amount of DCM.

-

Add an excess of TFA or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting product can be purified by crystallization or precipitation to yield the L-valyl ester of this compound as its corresponding salt.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Assess the purity of the compound by High-Performance Liquid Chromatography (HPLC).

-

In Vitro Hydrolysis of this compound Prodrugs

This protocol is for evaluating the stability of the synthesized prodrugs in biological matrices to ensure they are efficiently converted to the parent drug.

Materials:

-

Synthesized this compound prodrug

-

Rat or human plasma

-

Rat or human intestinal S9 fraction or Caco-2 cell homogenate[1][9]

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Internal standard for HPLC analysis (e.g., a structurally similar nucleoside analog)

-

HPLC system with UV or MS detector

Procedure:

-

Preparation of Homogenates:

-

Prepare Caco-2 cell homogenates by scraping confluent cells, washing with PBS, and homogenizing in cold PBS. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.[1]

-

Obtain commercially available plasma and intestinal S9 fractions.

-

-

Hydrolysis Assay:

-

Pre-incubate the plasma, intestinal S9, or Caco-2 homogenate at 37 °C.

-

Initiate the reaction by adding a stock solution of the this compound prodrug to a final concentration of, for example, 10 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

-

Sample Analysis:

-

Analyze the supernatant by a validated HPLC method to quantify the concentrations of the remaining prodrug and the released this compound.

-

Plot the percentage of remaining prodrug against time to determine the hydrolysis rate and half-life (t₁/₂) of the prodrug in the biological matrix.

-

Quantification of this compound and its Prodrugs in Plasma by HPLC

This protocol provides a general method for the quantitative analysis of this compound and its prodrugs in plasma samples for pharmacokinetic studies.

Materials:

-

Plasma samples from in vivo studies

-

This compound and prodrug reference standards

-

Internal Standard (IS)

-

Acetonitrile or other suitable protein precipitation solvent

-

HPLC system with a C18 reverse-phase column and a UV or Mass Spectrometry (MS) detector

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 200 µL of cold acetonitrile containing the internal standard.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

-

HPLC Analysis:

-

Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify the peaks corresponding to this compound, its prodrug, and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of the analytes and a fixed concentration of the internal standard into blank plasma and processing them as described above.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration to generate the calibration curve.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of an L-valyl ester prodrug of this compound.

Prodrug Activation Pathway

References

- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]

- 4. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-HIV Assay Protocols Using (-)-Carbovir: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting in vitro anti-HIV assays utilizing (-)-Carbovir. This compound is a carbocyclic nucleoside analog that acts as a potent inhibitor of HIV-1 reverse transcriptase.

This document outlines the methodologies for key assays, including the p24 Antigen Capture ELISA, Syncytium Formation Assay, and MTT Cytotoxicity Assay. It also presents quantitative data on the efficacy and cytotoxicity of this compound in relevant T-lymphocyte cell lines and provides visualizations of the underlying mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound is a prodrug that, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. By acting as a chain terminator during DNA synthesis, CBV-TP effectively halts the viral replication cycle.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV activity and cytotoxicity of this compound in commonly used T-lymphocyte cell lines.

Table 1: Anti-HIV Activity of this compound

| Cell Line | HIV-1 Strain | Assay Type | IC50 / EC50 (µM) |

| MT-4 | IIIB | p24 Antigen | 0.03 |

| CEM | RF | Syncytium Inhibition | 0.1 - 0.5 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) |

| MT-4 | MTT | >100 |

| CEM | MTT | >100 |

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.

Experimental Protocols

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Workflow:

Protocol:

-

Cell Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Infection and Treatment: Infect the cells with a pre-titered stock of HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01. Immediately add serial dilutions of this compound to the wells. Include virus control (no drug) and cell control (no virus, no drug) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

-

Wash the plate.

-

Add 100 µL of the collected cell culture supernatants and p24 standards to the wells and incubate for 2 hours at 37°C.

-

Wash the plate.

-

Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate.

-

Add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the p24 concentration in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of p24 inhibition against the drug concentration.

Syncytium Formation Inhibition Assay

This assay measures the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a process that leads to the formation of multinucleated giant cells called syncytia.

Workflow:

Protocol:

-

Cell Preparation: Use a CEM-SS cell line, which is highly susceptible to syncytium formation. Prepare a suspension of uninfected CEM-SS cells and a separate suspension of chronically HIV-1 infected CEM-SS cells (e.g., infected with the RF strain).

-

Co-culture and Treatment: In a 96-well plate, mix uninfected and infected CEM-SS cells at a ratio of 5:1 (e.g., 5 x 10^4 uninfected cells and 1 x 10^4 infected cells per well). Immediately add serial dilutions of this compound. Include a control with co-cultured cells but no drug.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

Syncytia Quantification: Using an inverted microscope, count the number of syncytia (defined as multinucleated giant cells containing more than four nuclei) in each well.

-

Data Analysis: Calculate the percentage of syncytium inhibition for each drug concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the test compound.

Workflow:

Protocol:

-

Cell Preparation: Seed CEM or MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no drug.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assays (e.g., 4-5 days).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.[1]

References

Application Notes and Protocols for Determining the Efficacy of (-)-Carbovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carbovir, the enantiomer of the carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), it serves as a critical tool in antiviral research and a precursor to the development of antiretroviral therapies. Its efficacy is primarily attributed to its intracellular conversion to the active triphosphate form, which acts as a chain terminator during viral DNA synthesis by HIV reverse transcriptase.[1][2]

These application notes provide detailed protocols for essential cell-based assays to quantify the antiviral efficacy and cytotoxic profile of this compound. The accompanying data and visualizations are intended to guide researchers in the accurate assessment of this and similar antiviral compounds.

Mechanism of Action

This compound is a guanosine analogue that, upon entering a host cell, is phosphorylated by cellular kinases to its active 5'-triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the viral enzyme reverse transcriptase and can be incorporated into the growing viral DNA chain. Lacking a 3'-hydroxyl group, the incorporated CBV-TP prevents the formation of the 5' to 3' phosphodiester bond necessary for DNA chain elongation, thus terminating viral DNA synthesis.[2]

Figure 1: Mechanism of action of this compound.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound have been evaluated in various human T-lymphocyte cell lines. Efficacy is typically reported as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. Cytotoxicity is reported as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Cell Line | Virus Strain | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MT-4 | HIV-1 (IIIB) | MTT | 0.35 | >100 | >285 | |

| C8166 | HIV-1 (IIIB) | MTT | 0.14 | >100 | >714 | |

| JM | HIV-1 (IIIB) | MTT | 0.15 | >100 | >667 | |

| CEM | HIV-1 | N/A | N/A | >50 | N/A | [2] |

Experimental Protocols

Antiviral Efficacy Assay using HIV-1 p24 Antigen Quantification

This assay determines the concentration of this compound required to inhibit HIV-1 replication by measuring the amount of viral p24 capsid protein produced in cell culture supernatant.

Figure 2: Workflow for p24 antigen-based antiviral assay.

Materials:

-

Susceptible human T-cell line (e.g., MT-4, C8166, or CEM)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 stock (e.g., IIIB or other laboratory-adapted strain)

-

This compound

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include wells with no drug as virus controls and wells with no virus and no drug as cell controls.

-

Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to the drug-containing and virus control wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[3][4]

-

Determine the percentage of virus inhibition for each drug concentration relative to the virus control.

-

Calculate the EC50 value by plotting the percentage of inhibition versus the drug concentration and fitting the data to a dose-response curve.[5][6]

Cytotoxicity Assay using MTT

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of this compound. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human T-cell line used in the antiviral assay

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at the same density as in the antiviral assay in 100 µL of complete medium.

-

Add serial dilutions of this compound to the wells. Include wells with no drug as cell controls.

-

Incubate the plate for the same duration as the antiviral efficacy assay (5-7 days) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the cell control.

-

Determine the CC50 value by plotting the percentage of viability versus the drug concentration and fitting the data to a dose-response curve.[5][6]

Reverse Transcriptase (RT) Activity Assay

As an alternative to p24 ELISA, the inhibition of HIV-1 replication can be assessed by measuring the activity of reverse transcriptase in the cell culture supernatant.[1][9][10]

Materials:

-

Supernatants from the antiviral efficacy assay

-

RT assay kit (commercial or in-house prepared reagents)

-

Reaction cocktail: poly(A) template, oligo(dT) primer, MgCl2, and [³²P]dTTP or a non-radioactive labeling system[1]

-

DE81 filter paper (for radioactive assay)

-

Scintillation counter or appropriate detection instrument for non-radioactive assays

Protocol (Radioactive Method):

-

In a microplate, add 10 µL of cell culture supernatant to 40 µL of RT reaction cocktail.[1]

-

Incubate for 20 hours at 37°C.[1]

-

Spot 30 µL of the reaction mixture onto DE81 filter paper and allow it to air dry.[1]

-

Wash the filter paper five times with 2x saline-sodium citrate (SSC) buffer and once with 95% ethanol.[1]

-

Air dry the filter paper completely.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of RT inhibition for each drug concentration relative to the virus control and determine the EC50.

Assessment of Mitochondrial Toxicity

A key aspect of the safety profile of NRTIs is their potential to inhibit mitochondrial DNA polymerase γ (pol-γ), leading to mitochondrial toxicity. Studies have shown that this compound has a low potential to interfere with mitochondrial DNA (mtDNA) replication.[11]

Assay Principle: This can be assessed by quantifying mtDNA content in cells treated with this compound over a prolonged period. A decrease in the ratio of mtDNA to nuclear DNA (nDNA) indicates mitochondrial toxicity.

Brief Protocol Outline:

-

Culture cells (e.g., CEM or HepG2) in the presence of various concentrations of this compound for an extended period (e.g., 9-14 days).

-

Extract total DNA from the cells at different time points.

-

Quantify the copy numbers of a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-globin) using quantitative real-time PCR (qPCR).

-

Calculate the ratio of mtDNA to nDNA for each condition. A significant decrease in this ratio compared to untreated controls suggests mitochondrial toxicity.

Studies have indicated that this compound, at concentrations significantly higher than its effective antiviral dose, does not cause a significant reduction in mtDNA content or an increase in lactic acid production, a marker of mitochondrial dysfunction.[11]

References

- 1. HIV Reverse Transcriptase (RT) Assay [bio-protocol.org]

- 2. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web-resources.zeptometrix.com [web-resources.zeptometrix.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of Cell-Free HIV by Reverse Transcriptase Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Development of (-)-Carbovir Analogues with Enhanced Antiviral Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of (-)-Carbovir analogues, focusing on their synthesis, antiviral activity, and mechanism of action. Detailed protocols for key experiments and data presentation are included to facilitate further research and development in this area.

Introduction

This compound is a carbocyclic nucleoside analogue that exhibits potent and selective activity against the human immunodeficiency virus (HIV).[1] As a class of compounds, carbocyclic nucleosides are characterized by the replacement of the furanose ring's oxygen atom with a methylene group. This structural modification confers increased chemical and metabolic stability by rendering the nucleoside resistant to cleavage by phosphorylases and hydrolases.[2] The antiviral efficacy of this compound and its analogues stems from their ability to act as chain terminators in viral DNA synthesis after intracellular phosphorylation to their active triphosphate form.[3][4] This document details the structure-activity relationships (SAR) of various this compound analogues, provides protocols for their synthesis and evaluation, and outlines the key mechanistic pathways.

Data Presentation: Antiviral Activity of this compound and its Analogues

The antiviral activity of this compound and its analogues is typically evaluated by determining their 50% effective concentration (EC₅₀) against HIV-1 in cell culture, their 50% cytotoxic concentration (CC₅₀) in the same cell line, and the resulting selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more favorable therapeutic window. The following table summarizes the reported antiviral activities of selected this compound analogues.

| Compound | Analogue Type | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | Parent Compound | HIV-1 (various) | MT-4, CEM | ~0.04 - 4.0 | >100 | >25 - 2500 | [5] |

| Abacavir (Ziagen™) | 6-cyclopropylamino derivative | HIV-1 (various) | MT-4, CEM | ~0.07 - 5.8 | >100 | >17 - 1428 | [5][6] |

| 2'-methyl-5-iodouracil analogue | 2'-methyl, pyrimidine base | HCMV | - | - | - | Significant anti-HCMV activity | [7] |

| 6-alkoxycarbovirs | 6-alkoxy derivatives | HIV | - | Active | - | - | [8] |

| 6-alkylaminocarbovirs | 6-alkylamino derivatives | HIV | - | Less active than O-alkyl | - | - | [8] |

Signaling Pathway and Mechanism of Action

This compound and its analogues are prodrugs that must be anabolized to their active triphosphate form within the host cell to exert their antiviral effect. This process is carried out by host cellular kinases. The resulting carbovir triphosphate (CBV-TP) acts as a competitive inhibitor of the viral reverse transcriptase (RT) and as a chain terminator upon incorporation into the growing viral DNA strand.[3][9]

Caption: Intracellular activation of this compound analogues and inhibition of HIV reverse transcriptase.

Experimental Workflow

The development of novel this compound analogues typically follows a structured workflow encompassing chemical synthesis, purification, structural confirmation, and biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. testhivstatus.com [testhivstatus.com]

- 5. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Abacavir - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (-)-Carbovir Synthesis

Welcome to the technical support center for (-)-Carbovir synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields during the synthesis of this important antiviral agent.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most common steps that contribute to yield loss?

A1: Low overall yields in this compound synthesis can typically be attributed to several key stages:

-

Inefficient Resolution of Racemic Lactam: The synthesis often starts with a racemic mixture of Vince lactam. Inefficient enzymatic or chemical resolution to isolate the desired (-)-enantiomer is a primary source of yield loss.[1][2]

-

Poor Stereoselectivity in the Diels-Alder Reaction: The [4+2] cycloaddition step that forms the carbocyclic core can suffer from poor stereoselectivity, leading to the formation of unwanted diastereomers and reducing the yield of the desired product.[3][4]

-

Suboptimal Coupling of the Nucleobase: The introduction of the purine base can be a challenging step, with incomplete reaction or side product formation impacting the yield.

-

Degradation During Deprotection Steps: Removal of protecting groups, if not carefully controlled, can lead to the degradation of the target molecule.

-

Losses During Purification: Each purification step, such as column chromatography, can lead to a loss of material.[5][6]

Q2: I'm observing poor enantiomeric excess (e.e.) after the enzymatic resolution of racemic Vince lactam. How can I improve this?

A2: Achieving high enantiomeric excess is critical. Here are some troubleshooting tips for the enzymatic resolution step:

-

Enzyme Selection and Quality: Ensure you are using a highly selective γ-lactamase or lipase.[1][7] The source, purity, and activity of the enzyme are paramount. Consider screening different commercially available enzymes or optimizing the expression and purification of your in-house enzyme.

-

Reaction Conditions: Optimize the pH, temperature, and buffer system for your specific enzyme. These parameters can significantly impact both the activity and selectivity of the enzyme.

-

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or reduced selectivity. Experiment with varying the concentration of the racemic lactam.

-

Reaction Time: Monitor the reaction progress over time. Stopping the reaction at the optimal point (typically around 50% conversion for kinetic resolution) is crucial to prevent the hydrolysis of the desired enantiomer, which would decrease the enantiomeric excess of the remaining substrate.

Q3: The Diels-Alder reaction in my synthesis is giving a mixture of endo and exo products, lowering the yield of the desired isomer. What can I do?

A3: The stereochemical outcome of the Diels-Alder reaction is critical. To favor the desired isomer, consider the following:

-

Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction.[4] Experiment with different Lewis acids (e.g., Et₂AlCl) and optimize the stoichiometry.

-

Temperature Control: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product.

-

Solvent Effects: The choice of solvent can influence the transition state of the reaction and therefore its stereoselectivity. Screen a range of solvents with varying polarities.

-

Chiral Auxiliaries: While more complex, employing a chiral auxiliary on the dienophile can direct the stereochemical course of the cycloaddition.

Troubleshooting Guides

Guide 1: Improving Yields in the Enzymatic Resolution of (±)-Vince Lactam

This guide addresses common issues encountered during the kinetic resolution of racemic Vince lactam using a γ-lactamase.

| Problem | Potential Cause | Suggested Solution |

| Low Conversion (<50%) | Inactive or inhibited enzyme. | - Verify enzyme activity with a standard assay.- Ensure optimal pH and temperature.- Check for potential inhibitors in the reaction mixture (e.g., from upstream steps). |

| Low Enantiomeric Excess (e.e.) of (-)-Vince Lactam | - Non-selective enzyme.- Reaction proceeded past 50% conversion. | - Screen different γ-lactamases for higher selectivity.[1]- Carefully monitor reaction progress (e.g., by HPLC) and quench at ~50% conversion. |

| Inconsistent Results | - Variability in enzyme batch.- Inconsistent reaction setup. | - Standardize enzyme preparation and storage.- Precisely control all reaction parameters (temperature, pH, stirring rate). |

Guide 2: Optimizing the Diels-Alder Cycloaddition Step

This guide provides troubleshooting for the key cycloaddition reaction to form the carbocyclic ring.

| Problem | Potential Cause | Suggested Solution |

| Low Reaction Yield | - Reaction not going to completion.- Thermal degradation of starting materials or product. | - Increase reaction time or temperature cautiously.- Consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature.[4]- Ensure all reagents and solvents are pure and dry. |

| Poor Stereoselectivity (mixture of isomers) | - Uncatalyzed reaction lacks sufficient stereocontrol. | - Employ a suitable Lewis acid to promote the desired stereochemical outcome.[4]- Optimize the reaction temperature; lower temperatures often favor higher selectivity. |

| Formation of Polymerization Byproducts | - Dienophile or diene is prone to polymerization at elevated temperatures. | - Add a polymerization inhibitor (e.g., hydroquinone).- Lower the reaction temperature and use a catalyst to maintain a reasonable reaction rate. |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol is a general guideline and should be optimized for the specific γ-lactamase being used.

-

Enzyme Preparation: Prepare a solution of the γ-lactamase in a suitable buffer (e.g., phosphate buffer, pH 7.5). The optimal enzyme concentration should be determined experimentally.

-

Reaction Setup: In a temperature-controlled vessel, dissolve (±)-Vince lactam in the same buffer.

-

Initiation: Add the enzyme solution to the substrate solution to initiate the reaction.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (-)-Vince lactam.

-

Quenching: Once the reaction reaches approximately 50% conversion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to denature the enzyme.

-

Workup: Separate the organic and aqueous layers. The unreacted (-)-Vince lactam will be in the organic layer. The hydrolyzed product will be in the aqueous layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (-)-Vince lactam can be further purified by column chromatography if necessary.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the cycloaddition of a diene and a dienophile in the presence of a Lewis acid.

-

Reagent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile in a dry, aprotic solvent (e.g., dichloromethane) in a flame-dried flask.

-

Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the Lewis acid (e.g., a solution of Et₂AlCl in hexanes) to the stirred solution of the dienophile. Stir for 15-30 minutes.

-

Diene Addition: Add the diene dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

-

Workup: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Caption: Workflow for the enzymatic kinetic resolution of racemic Vince lactam.

Caption: Factors influencing the stereoselectivity of the Diels-Alder reaction.

References

- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [mdpi.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Identification and characterization of byproducts in (-)-Carbovir synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and characterization of byproducts during the synthesis of (-)-Carbovir.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Presence of Diastereomeric Impurities

Q1: My final product shows an extra set of peaks in the 1H NMR and a shoulder on the main peak in the HPLC chromatogram. What could be the cause?

This is likely due to the presence of a diastereomeric impurity. In the synthesis of this compound, which is a chiral molecule, the formation of diastereomers is a common issue, especially if the starting materials or reagents are not enantiomerically pure. The key precursor, (-)-Vince lactam, must be of high enantiomeric excess to avoid the formation of the unwanted (+)-enantiomer of Carbovir.

Possible Causes and Solutions:

| Cause | Solution |

| Incomplete resolution of racemic Vince lactam: The starting Vince lactam may contain the undesired (+)-enantiomer. | Verify the enantiomeric purity of the (-)-Vince lactam using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. If the purity is insufficient, perform a re-resolution or source a higher-purity starting material. |

| Racemization during synthesis: Certain reaction conditions, such as strong bases or high temperatures, can cause racemization at chiral centers. | Carefully control reaction temperatures and use milder bases where possible. Monitor the reaction progress and minimize reaction times to reduce the risk of racemization. |

| Epimerization at the anomeric carbon: During the coupling of the purine base to the carbocyclic ring, epimerization at the C1' position can occur, leading to the formation of the α-anomer as a diastereomeric impurity. | Optimize the coupling reaction conditions. Lewis acid catalysts and reaction times can influence the stereoselectivity. Screen different Lewis acids and solvents to favor the formation of the desired β-anomer. |

Experimental Protocol: Chiral HPLC for (-)-Vince Lactam Purity

-

Column: Chiralcel OD-H or equivalent chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of Vince lactam in the mobile phase.

-

Analysis: The two enantiomers should be well-resolved. Calculate the enantiomeric excess (% ee) based on the peak areas.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Q2: My reaction seems to be incomplete, and I'm observing significant amounts of unreacted starting materials in my crude product. What are the common reasons for this?

Incomplete reactions can be a source of impurities that are structurally similar to the product, making purification challenging.

Possible Causes and Solutions:

| Cause | Solution |

| Insufficient reagent activity: The activity of reagents, such as the coupling agents for the purine base, may be compromised due to improper storage or handling. | Use freshly opened or properly stored reagents. If using a palladium catalyst for coupling, ensure it has not been deactivated by exposure to air or moisture. |

| Suboptimal reaction conditions: The reaction temperature, time, or concentration may not be optimal for complete conversion. | Systematically optimize the reaction parameters. Use a small-scale reaction to screen different temperatures and reaction times. Ensure proper mixing, especially for heterogeneous reactions. |

| Presence of inhibitors: Trace impurities in the starting materials or solvents can inhibit the catalyst or react with the reagents. | Use high-purity, dry solvents. Purify starting materials if their purity is questionable. |

Issue 3: Formation of Byproducts from Side Reactions

Q3: I'm observing unexpected peaks in my LC-MS analysis that don't correspond to the starting materials or the desired product. What are some potential side reactions?

Side reactions can lead to a variety of byproducts. The synthesis of carbocyclic nucleosides often involves sensitive intermediates that can undergo undesired transformations.

Potential Side Reactions and Byproducts:

| Side Reaction | Potential Byproduct(s) | Mitigation Strategies |

| Hydrolysis of Vince lactam: The lactam ring can be hydrolyzed under acidic or basic conditions. | The corresponding amino acid. | Maintain neutral or near-neutral pH conditions where possible. Use anhydrous solvents and reagents. |

| Over-reduction or incomplete reduction: If a reduction step is involved (e.g., reduction of a double bond), over-reduction or incomplete reduction can occur. | Saturated or partially saturated analogs of the desired product. | Carefully control the amount of reducing agent and the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |

| Side reactions of the purine base: The purine base has multiple nucleophilic sites, which can lead to the formation of regioisomers during the coupling reaction. | N7- or N3-alkylated purine isomers. | Use protecting groups on the purine base to direct the coupling to the desired N9 position. Optimize the reaction conditions to favor N9-alkylation. |

| Decomposition of reagents or intermediates: Some reagents or intermediates may be unstable under the reaction conditions. | Various degradation products. | Conduct the reaction at the lowest effective temperature. Minimize exposure of sensitive compounds to light and air. |

Experimental Protocol: HPLC-MS for Impurity Profiling

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 0.8 mL/min.

-

MS Detector: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: Monitor for the expected mass of this compound and potential byproducts. The fragmentation pattern in MS/MS can help in the structural elucidation of unknown impurities.

Frequently Asked Questions (FAQs)

Q4: What are the most common byproducts to expect in this compound synthesis starting from Vince lactam?

Based on the synthetic route, the most common byproducts include:

-

Diastereomers: The (+)-enantiomer and the α-anomer.

-

Unreacted starting materials: (-)-Vince lactam and the purine derivative.

-

Hydrolysis products: The ring-opened amino acid from Vince lactam.

-

Regioisomers: N7- or N3-coupled purine byproducts.

Q5: How can I purify this compound from these byproducts?

Column chromatography is the most common method for purification.

-

Stationary Phase: Silica gel.

-

Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating this compound from less polar impurities. For separating diastereomers, a chiral stationary phase or derivatization followed by chromatography may be necessary. Recrystallization can also be an effective final purification step.

Q6: What analytical techniques are essential for characterizing byproducts?

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and separating isomers.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC): For elucidating the detailed chemical structure of isolated byproducts.

-

Chiral HPLC: For determining the enantiomeric purity of the final product and chiral intermediates.

Visualizations

Experimental Workflow for this compound Synthesis and Impurity Analysis

Caption: Workflow for this compound synthesis and impurity analysis.

Logical Relationship for Troubleshooting Low Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Optimization of Antiviral Assay Conditions for (-)-Carbovir

Welcome to the technical support center for the optimization of antiviral assays involving (-)-Carbovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a carbocyclic nucleoside analog.[1] Inside a host cell, it is converted by cellular enzymes into its active metabolite, carbovir triphosphate (CBV-TP).[2] CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), and upon incorporation into the viral DNA chain, it causes termination of DNA elongation due to the absence of a 3'-OH group.[2] This ultimately prevents viral replication.[2]

Q2: Against which viruses is this compound primarily active?

A2: this compound demonstrates potent and selective antiviral activity against the Human Immunodeficiency Virus (HIV).[3] A prodrug of this compound, Abacavir, is approved for the treatment of HIV infection and shows activity against various HIV-1 clades (A-G) and HIV-2 isolates.[2][4]

Q3: What are the expected EC50 and CC50 values for this compound?

A3: The in vitro 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and its prodrug Abacavir can vary depending on the cell line used. Abacavir has shown an IC50 of 4.0 µM in MT-4 cells against wild-type HIV-1, and an IC50 of 0.26 µM against clinical isolates of HIV-1.[4][5] The CC50 for Abacavir has been reported as 160 µM in CEM cells, 140 µM in CD4+ CEM cells, and 110 µM in normal bone progenitor cells (BFU-E).[4][5] One study indicated that this compound inhibits HIV infectivity and replication at concentrations approximately 400-fold below its toxic concentrations.[1]

Q4: Does this compound exhibit significant mitochondrial toxicity?

A4: Studies have shown that this compound does not cause significant mitochondrial toxicity in CEM cells.[6] Unlike some other anti-HIV nucleoside analogs, treatment with up to 1 mM this compound did not lead to a decrease in mitochondrial DNA levels and only resulted in a minimal increase in lactic acid concentration.[6]

Q5: What are the most common assays used to evaluate the antiviral activity of this compound?

A5: The most common in vitro assays are cell-based assays that measure the inhibition of viral replication. These include the MTT assay, which assesses cell viability and the cytopathic effect (CPE) of the virus, and the plaque reduction assay, which quantifies the reduction in the number of viral plaques.[7][8][9]

Troubleshooting Guide

Q1: I am observing high variability in my MTT assay results. What could be the cause?

A1: High variability in MTT assays can stem from several factors:

-

Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

-

Contamination: Microbial contamination can affect cell metabolism and lead to erroneous results. Always use sterile techniques.

-

Interference from Components in Media: Phenol red and serum in the culture medium can contribute to background absorbance.[10] It is advisable to run background controls containing only the medium and the MTT reagent.

-

Incubation Time: The optimal incubation time with the MTT reagent can vary between cell types and should be optimized to ensure sufficient formazan crystal formation without causing cytotoxicity from the reagent itself.[10]

Q2: My EC50 values for this compound are significantly higher than the literature values. What should I check?

A2: Several factors can lead to higher than expected EC50 values:

-

Multiplicity of Infection (MOI): The amount of virus used to infect the cells is critical. A very high MOI might overwhelm the inhibitory capacity of the compound. It's important to optimize the MOI for your specific cell line and virus stock.[11]

-

Compound Stability: Ensure that this compound is properly stored and that the stock solutions are not degraded.

-

Cell Health: Use cells that are in the exponential growth phase and have high viability. Stressed or unhealthy cells can impact assay results.

-

Assay Endpoint: The time point at which you measure the antiviral effect is important. If the assay is run for too long, the virus may have undergone multiple replication cycles, making it harder to observe inhibition.

Q3: I am seeing significant cytotoxicity even at low concentrations of this compound. What could be the issue?

A3: While this compound generally has a good safety profile, apparent high cytotoxicity could be due to:

-

Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[12] The reported CC50 values are cell-line specific.

-

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Always include a solvent control in your experiments.

-

Incorrect Concentration Calculation: Double-check all calculations for stock solutions and serial dilutions.

-

Concurrent Cytotoxicity Assessment: It is crucial to run a cytotoxicity assay in parallel with the antiviral assay on uninfected cells to accurately determine the compound's toxicity.[13]